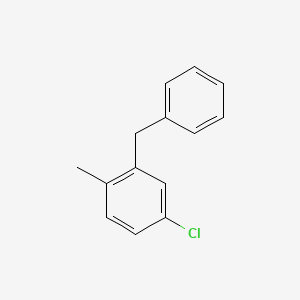

2-Benzyl-4-chloro-1-methylbenzene

説明

2-Benzyl-4-chloro-1-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a benzyl group at position 2, a chlorine atom at position 4, and a methyl group at position 1. Its molecular formula is C₁₄H₁₃Cl, with a molecular mass of 216.71 g/mol.

特性

CAS番号 |

55676-84-1 |

|---|---|

分子式 |

C14H13Cl |

分子量 |

216.70 g/mol |

IUPAC名 |

2-benzyl-4-chloro-1-methylbenzene |

InChI |

InChI=1S/C14H13Cl/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |

InChIキー |

DEZUVEBPTFTMHW-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chloro-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-chlorotoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 2-Benzyl-4-chloro-1-methylbenzene often involves the direct chlorination of toluene followed by a Friedel-Crafts alkylation. The chlorination step introduces the chlorine atom at the desired position on the benzene ring, and the subsequent alkylation step attaches the benzyl group.

化学反応の分析

Types of Reactions

2-Benzyl-4-chloro-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.

Reduction Reactions: The benzyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 2-methyl-4-chlorotoluene.

科学的研究の応用

2-Benzyl-4-chloro-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Benzyl-4-chloro-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and benzyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared substituents (chloro, methyl, or alkoxy groups) or structural motifs (alkyl/aryl substitutions):

2-Chloro-1-methoxy-4-methylbenzene ()

- Molecular formula : C₈H₈ClO

- Molecular mass : 155.60 g/mol

- Substituents : Chlorine (position 2), methoxy (position 1), methyl (position 4).

- Key differences: The methoxy group increases polarity compared to the benzyl group in the target compound, likely enhancing solubility in polar solvents.

1-Ethyl-4-methoxy-2-methylbenzene ()

- Molecular formula : C₁₀H₁₄O

- Molecular mass : 150.22 g/mol

- Substituents : Ethyl (position 1), methoxy (position 4), methyl (position 2).

- Key differences : The ethyl and methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound. This difference would alter electronic properties (e.g., Hammett σ values) and reactivity toward electrophiles .

1-Chloro-4-methylbenzene (para-Chlorotoluene) ()

- Molecular formula : C₇H₇Cl

- Molecular mass : 126.58 g/mol

- Substituents : Chlorine (position 1), methyl (position 4).

- Key differences : The lack of a benzyl group simplifies the structure, reducing steric effects and molecular weight. Para-chlorotoluene is a common industrial solvent, whereas the benzyl group in the target compound may confer utility in pharmaceutical intermediates .

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene ()

- Molecular formula : C₁₁H₁₂BrClO

- Molecular mass : 275.57 g/mol

- Substituents : Bromomethyl (position 2), chlorine (position 4), cyclopropylmethoxy (position 1).

- Key differences : The bromomethyl group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions. The cyclopropylmethoxy group introduces conformational strain, unlike the planar benzyl group in the target compound .

Data Table: Comparative Structural and Molecular Properties

Research Findings and Functional Implications

Steric Effects : The benzyl group in 2-Benzyl-4-chloro-1-methylbenzene imposes significant steric hindrance, which may slow reaction kinetics in substitution reactions compared to smaller analogs like para-chlorotoluene .

Electronic Effects : The chlorine atom’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to specific positions. This contrasts with methoxy or ethyl-substituted analogs, where electron-donating groups activate the ring .

Applications : While para-chlorotoluene is widely used as a solvent, bulkier derivatives like the target compound are more likely to serve as intermediates in agrochemical or pharmaceutical synthesis due to their stability and tunable reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。